N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR spectroscopy can be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the thioether group could be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide might make the compound soluble in polar solvents .Scientific Research Applications
- Synthesis and Characterization : The compound was synthesized using the Schiff base method and characterized through spectroscopic techniques, including FT-IR, FT-Raman, NMR (1H, 13C), Z-scan, and natural bond orbital (NBO) analysis .
- NLO Potential : It exhibits a nonlinear optical susceptibility (χ3) of 1.24 × 10^(-6) esu, a nonlinear refractive index (n2), and a nonlinear optical absorption coefficient (β) of 3.84 × 10^(-5) cm/W . These properties suggest its suitability for optical devices and dynamic image processing.
Antitumor Activity
The compound’s antitumor potential has been investigated. Here’s what we know:
- Novel Derivatives : A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, including derivatives of our compound, were synthesized and evaluated for antitumor activity against HeLa, A549, and MCF-7 cell lines .
- Promising Inhibition : Some tested compounds showed potent growth inhibition properties, with IC50 values generally below 5 μM . Further studies could explore its mechanism of action and potential as an anticancer agent.
Heavy Metal Ion Detection
The compound has been utilized for detecting heavy metal ions. Here’s the relevant application:
- Lead (Pb2+) Sensor : Thin layers of the compound were deposited on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF). This resulted in a sensitive and selective Pb2+ sensor, providing reliable electrochemical detection .
Organic Nonlinear Optical Material
Another study highlights its role as an organic nonlinear optical material:
- Synthesis and Characterization : (E)-N’-(benzo[d][1,3]dioxol-5-ylmethylene) benzohydrazide (BDMB) was successfully synthesized and characterized using spectroscopic techniques .
- Potential Applications : Its NLO properties could find applications in optoelectronic technology, photo-catalysis, and nonlinear optical devices .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4S/c1-18-11-19(2)13-20(12-18)28(33)29-9-10-31-15-26(22-5-3-4-6-23(22)31)36-16-27(32)30-21-7-8-24-25(14-21)35-17-34-24/h3-8,11-15H,9-10,16-17H2,1-2H3,(H,29,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMVKNUJRGQAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide |
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